molecular formula C19H17ClN4O4 B11305649 N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide

Cat. No.: B11305649
M. Wt: 400.8 g/mol
InChI Key: ABPLFIUITQIRCN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a triazine ring, which is a common motif in many biologically active compounds.

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazine ring, followed by the introduction of the chloro and methoxy substituents. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide can be compared to other similar compounds, such as:

    N-(3-chloro-4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

    3-chloro-N-(4-methoxyphenyl)propanamide: This compound shares the chloro and methoxy substituents but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and the triazine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN4O4

Molecular Weight

400.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]acetamide

InChI

InChI=1S/C19H17ClN4O4/c1-27-14-6-3-12(4-7-14)16-10-21-24(19(26)23-16)11-18(25)22-13-5-8-17(28-2)15(20)9-13/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

ABPLFIUITQIRCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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